molecular formula C30H52N2O7 B600925 Aliskiren Acid Impurity CAS No. 173400-13-0

Aliskiren Acid Impurity

Cat. No.: B600925
CAS No.: 173400-13-0
M. Wt: 552.76
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aliskiren Acid Impurity (sodium salt) is a pharmacologically relevant derivative of aliskiren hemifumarate, the first orally active direct renin inhibitor approved for hypertension treatment. This impurity is characterized by a carboxylic acid group, with a molecular weight of 551.75 and CAS number 173400-13-0 (free acid form) . It is structurally distinct from the parent compound due to oxidative metabolism, likely resulting from O-demethylation and subsequent oxidation of the methoxypropoxy side chain, as observed in aliskiren’s metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Aliskiren Acid Impurity involves several synthetic steps. One common method includes the reduction of a precursor compound in the presence of a catalyst and ammonia . The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the impurity.

Industrial Production Methods

In industrial settings, the production of this compound is typically controlled to minimize its presence in the final pharmaceutical product. This involves optimizing the synthetic routes and reaction conditions to reduce the formation of impurities. High-performance liquid chromatography (HPLC) is often used to monitor and quantify the levels of this compound during production .

Chemical Reactions Analysis

Types of Reactions

Aliskiren Acid Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield dehydroxylated compounds.

Scientific Research Applications

Aliskiren Acid Impurity has several applications in scientific research:

    Chemistry: It is used to study the stability and degradation pathways of Aliskiren, helping to improve the formulation and storage conditions of the drug.

    Biology: Research on this compound can provide insights into its biological activity and potential effects on human health.

    Medicine: Understanding the impurity profile of Aliskiren is crucial for ensuring the safety and efficacy of the drug in treating hypertension.

    Industry: In the pharmaceutical industry, controlling impurities like this compound is essential for regulatory compliance and quality assurance.

Mechanism of Action

The mechanism of action of Aliskiren Acid Impurity is not as well-studied as that of Aliskiren itself. it is known that Aliskiren works by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensinogen to angiotensin I, ultimately reducing blood pressure . The molecular targets and pathways involved in the action of this compound would likely be similar, though further research is needed to elucidate its specific effects.

Comparison with Similar Compounds

Aliskiren Acid Impurity belongs to a group of structurally related impurities and isomers generated during synthesis or degradation. Below is a detailed comparison with key analogues:

Structural and Physicochemical Properties

Compound Name Molecular Weight CAS Number Structural Feature Key Differences from this compound
This compound Sodium Salt 551.75 173400-13-0 Carboxylic acid sodium salt Enhanced water solubility due to ionic form.
Aliskiren Amino Lactone Impurity 435.61 N/A Lactone ring formation Smaller molecular weight; cyclic ester structure reduces polarity.
Desmethoxy Aliskiren Impurity 521.75 N/A Missing methoxy group Altered lipophilicity and binding affinity due to loss of methoxy moiety.
Hydroxy Aliskiren Impurity 567.77 N/A Hydroxyl group addition Increased polarity; potential for hydrogen bonding.
Aliskiren SSSR Isomer 551.77 N/A Stereochemical variation at S3sp Altered 3D conformation may reduce renin-binding efficacy.

Key Observations :

  • Solubility: The sodium salt form of the acid impurity exhibits higher aqueous solubility compared to non-ionic impurities like the amino lactone or desmethoxy derivatives .

Pharmacokinetic and Pharmacodynamic Profiles

  • Absorption/Excretion : Aliskiren itself has low oral absorption (~5%), with fecal excretion dominating. The acid impurity, being more polar, may exhibit faster renal clearance if absorbed .
  • Renin Inhibition : Aliskiren’s efficacy stems from hydrogen bonding with Asp32/Asp215 residues in renin. Structural modifications in impurities (e.g., lactone formation, stereoisomerism) likely disrupt these interactions, rendering them pharmacologically inactive .

Research Findings and Implications

  • Metabolic Pathways : The acid impurity is linked to aliskiren’s primary oxidative metabolism, suggesting it may accumulate in patients with renal impairment, necessitating dose adjustments .
  • Comparative Stability : Isomer impurities (e.g., SSSR, RRRS) exhibit lower thermodynamic stability than the acid derivative, making them less prevalent in long-term storage .
  • Therapeutic Impact : Unlike aliskiren, its acid impurity lacks renin-inhibitory activity due to the absence of critical hydroxyl and amide groups required for Asp32/Asp215 binding .

Biological Activity

Aliskiren, a direct renin inhibitor, is primarily used in the treatment of hypertension. The compound's biological activity, particularly regarding its acid impurity, has garnered attention due to its implications for pharmacokinetics, safety, and efficacy. This article delves into the biological activity of Aliskiren Acid Impurity, supported by data tables and research findings.

Overview of Aliskiren and Its Impurities

Aliskiren's mechanism involves the inhibition of renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). The presence of impurities, including this compound, can affect the drug's pharmacological profile and safety. Understanding these impurities is essential for ensuring drug efficacy and patient safety.

Table 1: Key Characteristics of Aliskiren and Its Acid Impurity

CharacteristicAliskirenThis compound
Chemical Structure(2S, 4S, 5S, 7S)-N-(2-Carbamoyl-2-methylpropyl)Varies based on synthesis process
Mechanism of ActionDirect renin inhibitionPotentially alters pharmacodynamics
Pharmacokineticst_max: 1–3 h; t_1/2: 30–40 hNot fully characterized
Clinical UseAntihypertensiveUnknown clinical significance

This compound may influence the overall efficacy of Aliskiren by modifying its absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that impurities can alter the drug's bioavailability and therapeutic effects. For instance, research has shown that aliskiren-loaded nanoparticles enhance bioavailability while reducing oxidative stress markers in hypertensive models .

Case Studies

  • Hypertensive Rat Model : A study involving hypertensive rats demonstrated that Aliskiren-loaded polylactide acid (PLA) nanoparticles significantly reduced lipid peroxidation markers such as malondialdehyde and improved serum lipid profiles . This suggests that the formulation may mitigate some adverse effects associated with Aliskiren.
  • Clinical Trials : The ASPIRE HIGHER program assessed Aliskiren's efficacy in preventing cardiovascular events. While some trials showed promising results, others indicated safety concerns linked to its use in specific populations . The presence of impurities like Aliskiren Acid may contribute to these outcomes.

Pharmacokinetics and Safety Profile

Aliskiren is known for its favorable pharmacokinetic profile with a long half-life; however, impurities can complicate this. Research indicates that impurities can lead to variable absorption rates and potentially increase adverse effects .

Table 2: Pharmacokinetic Parameters

ParameterValue
C_max2–5 h post-dose
Terminal Half-Life44 h (Aliskiren)
Excretion RoutePrimarily fecal (90.9%)
Impurity Impact on ADMEPotentially alters bioavailability

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Aliskiren Acid Impurities in drug substances?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is the gold standard for impurity profiling. Specificity can be validated by spiking the drug substance with known impurities (e.g., 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid) and confirming resolution and detection limits . For quantification, adhere to ICH guidelines Q3A and Q3B, which require reporting thresholds of 0.10% for unidentified impurities and 0.15% for total impurities .

Q. What are the primary sources of Aliskiren Acid Impurities during synthesis?

  • Methodological Answer : Impurities typically arise from incomplete reaction steps, side reactions (e.g., oxidation or hydrolysis), or residual intermediates. For example, 3-Deoxo-4,5-dihydro-5β-hydroxy Drospirenone may form during the final stages of Aliskiren synthesis due to incomplete reduction . Process optimization studies, such as varying reaction temperatures or catalysts, are critical for minimizing these byproducts .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of Aliskiren Acid Impurities under stress conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Monitor impurity formation using HPLC-MS and compare degradation profiles to unstressed samples. For example, oxidative stress (e.g., H2O2) may generate hydroxylated derivatives, while thermal stress could induce cyclization byproducts. Validate method robustness by replicating experiments across multiple batches .

Q. How should researchers reconcile contradictory data on the pharmacological effects of Aliskiren impurities across experimental models?

  • Methodological Answer : Contradictions, such as differential renoprotective effects in diabetic nephropathy models (e.g., aliskiren vs. ACE inhibitors in rat models), require sensitivity analysis. Subgroup analyses based on intervention type (e.g., monotherapy vs. combination with hydrochlorothiazide) and model-specific variables (e.g., blood pressure thresholds, oxidative stress markers) can isolate confounding factors . Meta-regression techniques may further clarify heterogeneity in outcomes .

Q. What strategies are recommended for synthesizing and characterizing novel Aliskiren Acid Impurities for reference standards?

  • Methodological Answer : Use targeted synthesis guided by mechanistic insights (e.g., mimicking hydrolysis pathways) followed by nuclear magnetic resonance (NMR) and X-ray crystallography for structural confirmation. For example, 3’-Carboxylic Acid derivatives can be synthesized via controlled oxidation of parent compounds. Purity thresholds (>95%) must be validated via orthogonal methods (e.g., differential scanning calorimetry for crystallinity) .

Q. How can advanced computational tools aid in predicting the bioactivity of Aliskiren Acid Impurities?

  • Methodological Answer : Molecular docking and molecular dynamics simulations can predict interactions between impurities and targets like renin or cytochrome P450 enzymes. For instance, Lipinski’s Rule of Five and SwissADME predictions can prioritize impurities with favorable pharmacokinetic profiles for experimental validation . Compare results to known inhibitors (e.g., CGP38560) to assess competitive binding .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing impurity-related data with high variability?

  • Methodological Answer : Apply random-effects models to account for inter-study variability in meta-analyses. For batch-to-batch impurity variation, use multivariate regression to identify process parameters (e.g., pH, solvent purity) contributing to variability. Sensitivity analysis can validate the impact of outlier datasets .

Q. How can researchers validate the specificity of impurity detection methods in complex matrices?

  • Methodological Answer : Perform spike-and-recovery experiments in biological matrices (e.g., plasma, liver homogenates) to assess interference. For example, in hepatic studies, confirm that ascorbic acid or albumin does not mask impurity signals . Cross-validate with alternative techniques like capillary electrophoresis to ensure method reliability .

Properties

IUPAC Name

3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFGPAQWQGXCX-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aliskiren Acid Impurity
Aliskiren Acid Impurity
Aliskiren Acid Impurity
Aliskiren Acid Impurity
Aliskiren Acid Impurity
Aliskiren Acid Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.